PhIP-d3 CAS number and supplier information
PhIP-d3 CAS number and supplier information
An in-depth examination of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (PhIP-d3), its biological implications, and analytical methodologies.
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the deuterated heterocyclic amine, PhIP-d3. This document outlines its chemical properties, supplier details, the biological activities of its non-deuterated analogue PhIP, including its role in signaling pathways, and detailed experimental protocols for its study.
Compound Information and Supplier Details
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-d3 (PhIP-d3) is the deuterated form of PhIP, a well-documented carcinogen formed during the cooking of meat and fish at high temperatures. The deuterated analogue serves as an invaluable internal standard for accurate quantification in analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.
| Property | Value | Citation(s) |
| Chemical Name | 2-Amino-1-methyl-d3-6-phenylimidazo[4,5-b]pyridine | [1][2] |
| CAS Number | 210049-13-1 | [1][2][3] |
| Molecular Formula | C₁₃H₉D₃N₄ | [1][4] |
| Molecular Weight | 227.28 g/mol | [1][4] |
| Primary Use | Isotope-labeled internal standard for PhIP analysis | [3] |
Table 1: Chemical and Physical Properties of PhIP-d3.
Several chemical suppliers offer PhIP-d3 for research purposes. The following table lists some of the known suppliers.
| Supplier | Purity | Available Quantities |
| BOC Sciences | ≥98% by HPLC | Inquire |
| Clinivex | Inquire | Inquire |
| Axios Research | Inquire | Inquire |
| LGC Standards | Inquire | Inquire |
| MedchemExpress | Inquire | Inquire |
Table 2: Supplier Information for PhIP-d3. [1][2][4]
Biological Activity and Signaling Pathways of PhIP
The biological effects of PhIP-d3 are considered identical to those of PhIP. The primary role of deuteration is to provide a mass shift for analytical detection without altering the compound's chemical behavior in biological systems. PhIP is recognized as a genotoxic carcinogen that can initiate and promote tumor development through various mechanisms.
Metabolic Activation and Genotoxicity
PhIP requires metabolic activation to exert its carcinogenic effects. This process is primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, in the liver. The activation involves the N-hydroxylation of PhIP to form N-hydroxy-PhIP. This intermediate can then be further metabolized by N-acetyltransferases or sulfotransferases to form reactive esters that readily bind to DNA, forming PhIP-DNA adducts. These adducts can lead to mutations and genomic instability, contributing to carcinogenesis.
Figure 1: Metabolic Activation Pathway of PhIP. This diagram illustrates the enzymatic conversion of PhIP into a reactive species that can form DNA adducts, leading to carcinogenesis.
DNA Damage Response
The formation of PhIP-DNA adducts triggers a cellular DNA damage response. This response involves the activation of key tumor suppressor proteins such as p53 and the cyclin-dependent kinase inhibitor p21. The activation of the p53/p21 pathway can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis.
Figure 2: PhIP-Induced DNA Damage Response Pathway. This diagram shows the activation of the p53 and p21 pathways in response to PhIP-induced DNA damage.
Estrogenic and Pro-proliferative Effects
In addition to its genotoxic properties, PhIP exhibits estrogenic activity and can promote cell proliferation, even in estrogen receptor (ER)-negative cells. At low, environmentally relevant concentrations, PhIP has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This activation can lead to increased cell growth and proliferation, contributing to the promotional phase of carcinogenesis.
Figure 3: PhIP-Induced MAPK Signaling and Cell Proliferation. This diagram illustrates how low doses of PhIP can activate the MAPK pathway, leading to increased cell proliferation and tumor promotion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of PhIP. PhIP-d3 is an essential component in the analytical methods for quantifying PhIP and its metabolites.
Cell Culture
The human breast epithelial cell line MCF-10A is a common model for studying the effects of PhIP.
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Culture Medium: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 10 µg/mL insulin, 0.5 µg/mL hydrocortisone, and 100 ng/mL cholera toxin.
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Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
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Subculturing: Passage cells every 3-4 days to prevent senescence. Use a suitable dissociation reagent like TrypLE.
Western Blotting for p53, p21, and Phosphorylated MAPK
This protocol is used to detect changes in protein expression and activation in response to PhIP treatment.
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Cell Lysis: After treatment with PhIP, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, phosphorylated ERK (a key MAPK), or total ERK overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
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Cell Seeding: Seed MCF-10A cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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PhIP Treatment: Treat the cells with various concentrations of PhIP for the desired duration (e.g., 24, 48, 72 hours).
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MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LC-MS/MS Analysis of PhIP and its Metabolites
This method allows for the sensitive and specific quantification of PhIP and its metabolites, using PhIP-d3 as an internal standard.
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Sample Preparation:
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To a biological sample (e.g., cell lysate, plasma, tissue homogenate), add a known amount of PhIP-d3 internal standard.
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Perform a liquid-liquid or solid-phase extraction to isolate the analytes.
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Evaporate the solvent and reconstitute the residue in the mobile phase.
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LC Separation:
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Inject the sample onto a C18 reverse-phase HPLC column.
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Use a gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid to improve ionization.
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MS/MS Detection:
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Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
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Monitor the specific precursor-to-product ion transitions for PhIP, its metabolites (e.g., N-hydroxy-PhIP), and PhIP-d3.
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Quantification:
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Calculate the concentration of PhIP and its metabolites by comparing the peak area ratio of the analyte to the PhIP-d3 internal standard against a calibration curve.
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Figure 4: Experimental Workflow for LC-MS/MS Analysis of PhIP. This diagram outlines the key steps in the quantitative analysis of PhIP using PhIP-d3 as an internal standard.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and Activation of Mitogen-Activated Protein Kinase Kinases-3 and -6 in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
